Tolcapone 5-amino-3-O-sulfate

Drug Metabolism Metabolite Profiling Species-Specific Biomarkers

Tolcapone 5-amino-3-O-sulfate (CAS 254902-29-9), also designated Tolcapone Metabolite M11 or Tolcapone Impurity 3, is a Phase II sulfoconjugate metabolite of the catechol-O-methyltransferase (COMT) inhibitor tolcapone (Tasmar). It is formed via sequential nitro-reduction of the parent drug to the corresponding amine (M1), followed by N-acetylation or sulfation.

Molecular Formula C14H13NO6S
Molecular Weight 323.32 g/mol
CAS No. 254902-29-9
Cat. No. B1381280
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTolcapone 5-amino-3-O-sulfate
CAS254902-29-9
Molecular FormulaC14H13NO6S
Molecular Weight323.32 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)C2=CC(=C(C(=C2)OS(=O)(=O)O)O)N
InChIInChI=1S/C14H13NO6S/c1-8-2-4-9(5-3-8)13(16)10-6-11(15)14(17)12(7-10)21-22(18,19)20/h2-7,17H,15H2,1H3,(H,18,19,20)
InChIKeyXXEISDBRYZQIMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tolcapone 5-Amino-3-O-Sulfate (CAS 254902-29-9) – A Critical Phase II Metabolite & Impurity Reference Standard for Tolcapone Analytical Development & Toxicity Research


Tolcapone 5-amino-3-O-sulfate (CAS 254902-29-9), also designated Tolcapone Metabolite M11 or Tolcapone Impurity 3, is a Phase II sulfoconjugate metabolite of the catechol-O-methyltransferase (COMT) inhibitor tolcapone (Tasmar). It is formed via sequential nitro-reduction of the parent drug to the corresponding amine (M1), followed by N-acetylation or sulfation [1]. The compound serves a dual role: as a specific urinary and fecal biomarker of the reductive metabolic pathway unique to tolcapone among nitrocatechol COMT inhibitors, and as a pharmacopeial reference standard (Tolcapone Impurity 3) for regulatory analytical method validation [2].

Why Tolcapone 5-Amino-3-O-Sulfate Cannot Be Replaced by Other Tolcapone Metabolites or In-Class Analogs for Reductive-Pathway Monitoring and Hepatotoxicity Risk Assessment


Substituting tolcapone 5-amino-3-O-sulfate with the more abundant tolcapone glucuronide (Ro 61-1448) or the 3-O-methyl metabolite (Ro 40-7591) will fail to capture the reductive metabolic pathway that generates reactive intermediates implicated in tolcapone’s idiosyncratic hepatotoxicity [1]. The analogous amine and sulfate conjugate metabolites are entirely absent in human studies of the structurally similar COMT inhibitor entacapone, meaning that entacapone-based metabolite standards provide no analytical utility for tolcapone-specific safety studies [2]. The quantitative differentiation evidence below demonstrates why this specific sulfated amine metabolite is irreplaceable for analytical method development, impurity profiling, and mechanistic toxicity investigations.

Quantitative Differential Evidence for Tolcapone 5-Amino-3-O-Sulfate Versus Closest Metabolic and Structural Comparators


Unique Presence in Human Excreta vs. Entacapone Metabolite Profile

Tolcapone 5-amino-3-O-sulfate is the sulfate conjugate of the reduced amine metabolite (M1) detected in human urine and feces following tolcapone administration. In a [14C]-labeled human mass balance study (200 mg oral dose, n=6), the sulfate conjugate of the amine derivative accounted for 2% of urinary radioactivity, while the parent amine (Ro 61-3662) accounted for 5% [1]. Critically, neither the amine (M1) nor the acetylamine (M2) metabolites—nor their sulfate conjugates—were detected in a limited human study of entacapone metabolism [2]. This binary presence/absence distinction makes tolcapone 5-amino-3-O-sulfate a pathway-specific biomarker that cannot be substituted by any entacapone metabolite standard.

Drug Metabolism Metabolite Profiling Species-Specific Biomarkers

Quantitative Urinary Excretion Abundance Relative to Major Metabolites

In the definitive human mass balance study of tolcapone, the combined amine-related urinary metabolites (amine derivative Ro 61-3662 at 5% + its glucuronide conjugate at 4% + its sulfate conjugate, i.e., tolcapone 5-amino-3-O-sulfate, at 2%) collectively account for 11% of urinary radioactivity [1]. This quantitatively positions the reductive amine pathway as the second most significant metabolic route after glucuronidation (tolcapone 3-O-β-D-glucuronide: 27% of urinary radioactivity, 26% of dose) but substantially ahead of 3-O-methylation (minor, <1% as 3-O-methyltolcapone in urine) [1]. The sulfate conjugate specifically comprises approximately 2% of urinary radioactivity, providing a defined quantitative target for analytical method LOQ requirements.

Pharmacokinetics Excretion Balance Metabolite Quantification

Oxidation Potential Ranking and Bioactivation Relevance for Hepatotoxicity Risk Assessment

Electrochemical experiments by Smith et al. (2003) established that the amine metabolite M1 (Ro 61-3662, the direct precursor to tolcapone 5-amino-3-O-sulfate) is more easily oxidized than both the acetylamine metabolite M2 and the parent drug tolcapone, with the oxidation potential order: M1 > M2 > tolcapone [1]. This electrochemical ranking correlates directly with the in vitro half-lives of these compounds in the presence of oxidizing enzymes (horseradish peroxidase and myeloperoxidase), where M1 demonstrated the shortest half-life, indicative of highest susceptibility to bioactivation [1]. Tolcapone 5-amino-3-O-sulfate, as the Phase II sulfate conjugate of M1, represents the detoxified, excreted end-product of this reactive intermediate pathway, making it an essential analytical standard for tracking the fate of the most oxidation-prone tolcapone metabolite.

Drug-Induced Liver Injury Reactive Metabolite Formation Electrochemical Oxidation

Regulatory Reference Standard Designation: Pharmacopeial Impurity Identity and Traceability

Tolcapone 5-amino-3-O-sulfate is commercially supplied as Tolcapone Impurity 3, a fully characterized reference standard compliant with regulatory guidelines for analytical method development, method validation (AMV), and Quality Control (QC) applications supporting Abbreviated New Drug Applications (ANDA) and Drug Master File (DMF) submissions [1]. The compound is provided with detailed Certificates of Analysis (COA) and analytical data, with traceability to pharmacopeial standards (USP or EP) available based on feasibility [1]. In contrast, the major glucuronide metabolite (tolcapone 3-β-D-glucuronide, Ro 61-1448) and the 3-O-methyl metabolite—while commercially available—serve different analytical purposes and cannot substitute for the amine-sulfate impurity in methods specifically targeting the reductive-pathway impurity profile required for tolcapone API purity assessment.

Pharmaceutical Analysis Reference Standards Regulatory Compliance

High-Value Procurement Scenarios for Tolcapone 5-Amino-3-O-Sulfate Based on Differentiated Evidence


Tolcapone-Specific Bioanalytical Method Development and Validation for Reductive-Pathway Metabolites

Tolcapone 5-amino-3-O-sulfate serves as the authentic reference standard for quantifying the sulfate-conjugated amine metabolite in human plasma and urine. As demonstrated by Jorga et al. (1999), this metabolite accounts for 2% of urinary radioactivity and is part of a reductive pathway collectively representing 11% of urinary excretion [1]. Bioanalytical CROs developing LC-MS/MS methods for tolcapone metabolite profiling require this compound to establish calibration curves, determine extraction recovery, and validate LOQ specifications for this specific metabolite—tasks that cannot be accomplished with the glucuronide or 3-O-methyl metabolite standards.

Mechanistic Hepatotoxicity Research: Tracking Detoxification vs. Bioactivation of the Reactive Amine Intermediate

Smith et al. (2003) demonstrated that the amine metabolite M1—the direct precursor of tolcapone 5-amino-3-O-sulfate—is the tolcapone metabolite most susceptible to oxidative bioactivation, forming reactive intermediates trapped as GSH adducts via CYP2E1 and CYP1A2 [1]. Researchers investigating inter-individual variability in tolcapone hepatotoxicity require the authentic sulfate conjugate standard to quantify the ratio of detoxification (sulfation to tolcapone 5-amino-3-O-sulfate) versus bioactivation (protein adduct formation). This compound enables the development of assays measuring whether genetic polymorphisms in sulfotransferases (SULTs) predispose certain patients to accumulate the reactive M1 intermediate.

Generic Pharmaceutical ANDA/DMF Submission: Complete Impurity Profile Characterization

Tolcapone 5-amino-3-O-sulfate (Tolcapone Impurity 3) is a regulatory reference standard supplied with full Certificate of Analysis and pharmacopeial traceability, specifically intended for analytical method validation and quality control in support of ANDA and DMF submissions [1]. Generic drug manufacturers developing tolcapone formulations must demonstrate adequate control of all known impurities, including the amine-sulfate impurity corresponding to this compound. Substitution with alternative metabolite standards would leave this impurity peak unidentified and unquantified, creating a critical gap in the regulatory impurity profile and potentially delaying ANDA approval.

Forensic and Equine Doping Control: Confirmatory Analysis of Tolcapone Administration

Stanley et al. (2019) investigated tolcapone metabolism in the horse and demonstrated the presence of sulfate conjugates among the phase II metabolites detected in urine up to 24 hours post-administration [1]. While the 3-O-methyl metabolite was identified as the preferred screening marker due to superior chromatographic performance, the sulfate conjugate (tolcapone 5-amino-3-O-sulfate) provides a valuable confirmatory analyte in doping control laboratories employing LC-MS/MS methods. Its distinct retention time and mass spectrum relative to the glucuronide and methyl metabolites make it a specific marker for tolcapone administration that cannot be mimicked by other COMT inhibitors such as entacapone, which does not produce this metabolite [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tolcapone 5-amino-3-O-sulfate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.